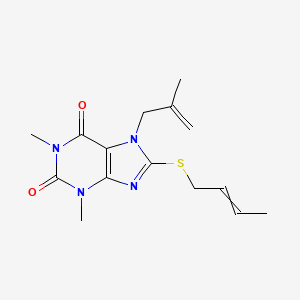

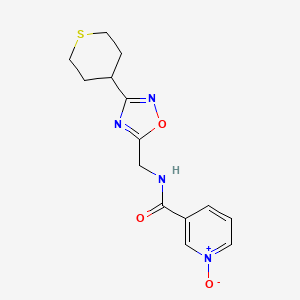

![molecular formula C13H22N2O2 B2766779 2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate CAS No. 1645479-93-1](/img/structure/B2766779.png)

2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

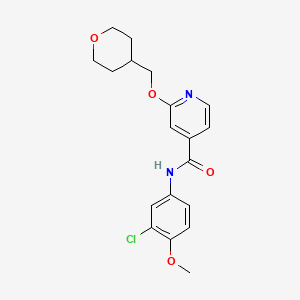

The molecular structure of this compound is based on its molecular formula, C13H22N2O2. It likely contains a cyclopentyl group (a cycloalkane consisting of a ring of five carbon atoms), a prop-2-ynyl group (a three-carbon alkynyl group), an amino group, and a N,N-dimethylcarbamate group .Applications De Recherche Scientifique

Antimitotic Agents

Research by Carroll Temple focuses on the synthesis of various carbamates, including compounds similar to 2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate. These compounds have shown potential as antimitotic agents, particularly against lymphoid leukemia L1210 at micromolar concentrations. Their ability to inhibit cell proliferation and cause mitotic arrest suggests their potential application in cancer treatment (Temple, 1990).

Synthesis of Oxazolidinones and Tetrahydro-1,3-oxazin-2-ones

Tamaru et al. have demonstrated the use of similar compounds in the synthesis of oxazolidinones and tetrahydro-1,3-oxazin-2-ones. These molecules are synthesized through the cyclization of propynyl tosylcarbamates. This process is significant in medicinal chemistry due to the potential pharmacological properties of these cyclic compounds (Tamaru et al., 1994).

Cyclopropenation and Synthesis of Amino Acids

Müller and Imogaı̈ have researched the catalyzed cyclopropenation of propargylamines, which are structurally related to 2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate. Their study shows the potential of these compounds in the synthesis of cyclopropene- and cis-cyclopropane-amino acids, which are valuable in the development of new pharmaceuticals (Müller & Imogaı̈, 1998).

Hydrolysis Studies

Roy's research on the hydrolysis of cyclopentolate hydrochloride, which shares a structural resemblance to the compound , provides insight into the stability and degradation pathways of similar compounds. This research is critical in understanding the behavior of these compounds in biological systems (Roy, 1995).

Synthesis of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine

The synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine by Kozhushkov et al. demonstrates the application of similar compounds in the creation of new amines. These amines have potential uses in the synthesis of pharmaceuticals and other organic compounds (Kozhushkov et al., 2010).

Inhibition of Human Neutrophil Oxidative Activity

Sullivan et al. explored the inhibition of human neutrophil oxidative activity using substituted 2-propynylcyclohexyl adenosine A(2A) receptor agonists. This research suggests the potential therapeutic applications of structurally similar compounds in modulating immune responses, particularly in inflammatory conditions (Sullivan et al., 2001).

Propriétés

IUPAC Name |

2-[cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-4-9-15(12-7-5-6-8-12)10-11-17-13(16)14(2)3/h1,12H,5-11H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAOFSWRFCFSSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OCCN(CC#C)C1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

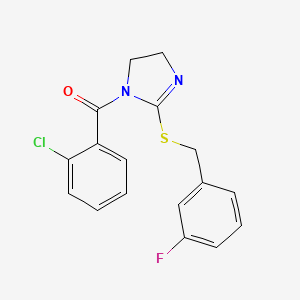

![N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2766702.png)

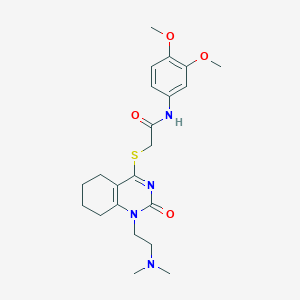

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2766705.png)

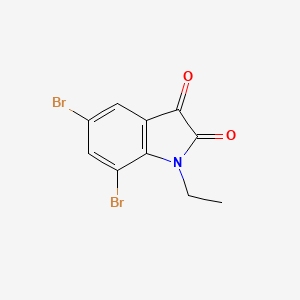

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2766711.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2766718.png)

![N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2766719.png)